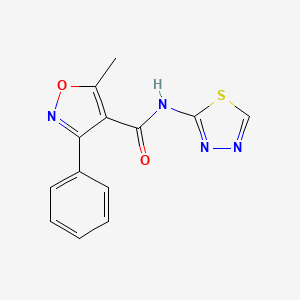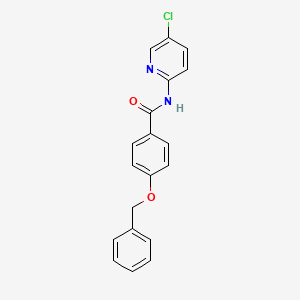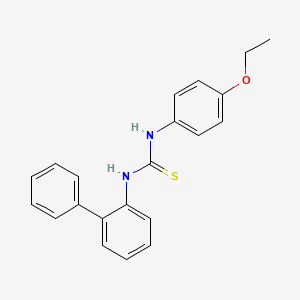
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is a compound that has gained significant attention in scientific research for its potential use in various fields.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, the compound has been found to inhibit the activity of specific enzymes involved in cancer cell growth. Physiologically, it has been found to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in lab experiments is its potential as an anticancer agent. However, one limitation is that the compound is not well studied in vivo, and its efficacy and safety in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. These include:
1. Further studies to determine the compound's efficacy and safety in vivo.
2. Investigation of the compound's potential as a plant growth regulator.
3. Synthesis of novel fluorescent materials using this compound as a building block.
4. Development of more potent analogs of this compound for use as anticancer agents.
5. Investigation of the compound's potential as an inhibitor of specific enzymes involved in cancer cell growth.
In conclusion, this compound is a compound that has shown promising results in various fields of scientific research. Its potential as an anticancer agent, building block for fluorescent materials, and plant growth regulator make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action, efficacy, and safety in vivo.
Synthesemethoden
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 1,3-benzodioxole-5-carbaldehyde in the presence of a base to form the corresponding benzodioxole benzoxazole Schiff base. The Schiff base is then reacted with urea in the presence of a catalyst to form the final product.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been studied for its potential use in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown promising results as an anticancer agent and has been found to inhibit the growth of various cancer cell lines. In materials science, it has been used as a building block for the synthesis of novel fluorescent materials. In agriculture, it has been studied for its potential use as a plant growth regulator.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-10-19-13-7-12(3-5-14(13)24-10)20-17(21)18-8-11-2-4-15-16(6-11)23-9-22-15/h2-7H,8-9H2,1H3,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWQVDCJZOFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)

![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757717.png)



![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide](/img/structure/B5757761.png)

![N-[4-(diisobutylamino)-3-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5757782.png)

